Methyl ((2-methylthiazol-4-yl)methyl)valinate
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Overview
Description
Methyl 3-methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Alkylation: The thiazole ring is then alkylated using appropriate alkyl halides under basic conditions to introduce the 2-methyl substituent.
Amination: The resulting thiazole derivative is then subjected to nucleophilic substitution with an amine to introduce the amino group.
Esterification: Finally, the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 3-methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoate has several scientific research applications:
Biological Studies: The compound can be used in biological assays to study its effects on different biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of biological pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Methyl 3-methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoate is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and pharmacokinetic properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C11H18N2O2S |
---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
methyl 3-methyl-2-[(2-methyl-1,3-thiazol-4-yl)methylamino]butanoate |
InChI |
InChI=1S/C11H18N2O2S/c1-7(2)10(11(14)15-4)12-5-9-6-16-8(3)13-9/h6-7,10,12H,5H2,1-4H3 |
InChI Key |
ZRMZEVAARMGIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(C(C)C)C(=O)OC |
Origin of Product |
United States |
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